Aggreceride A

Description

Properties

CAS No. |

19207-26-2 |

|---|---|

Molecular Formula |

C18H36O4 |

Molecular Weight |

316.5 g/mol |

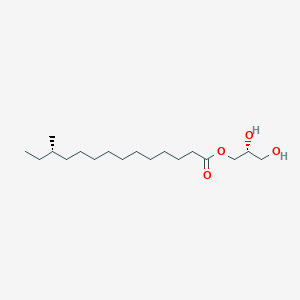

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate |

InChI |

InChI=1S/C18H36O4/c1-3-16(2)12-10-8-6-4-5-7-9-11-13-18(21)22-15-17(20)14-19/h16-17,19-20H,3-15H2,1-2H3/t16-,17+/m0/s1 |

InChI Key |

HLQJYDUSPITBCP-DLBZAZTESA-N |

Isomeric SMILES |

CC[C@H](C)CCCCCCCCCCC(=O)OC[C@@H](CO)O |

Canonical SMILES |

CCC(C)CCCCCCCCCCC(=O)OCC(CO)O |

Other CAS No. |

19207-26-2 |

Synonyms |

aggreceride A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Aggreceride A: A Platelet Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aggreceride A is a naturally occurring lipid molecule isolated from Streptomyces sp. OM-3209 that has demonstrated significant inhibitory effects on platelet aggregation. This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activity, and the methodologies used to assess its function. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Identity

This compound is a glyceride molecule with the following systematic and numerical identifiers:

| Identifier | Value | Source |

| IUPAC Name | [(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate | PubChem |

| CAS Number | 19207-26-2 | PubChem |

| Molecular Formula | C₁₈H₃₆O₄ | PubChem |

| Molecular Weight | 316.48 g/mol | PubChem |

Biological Activity

This compound has been identified as a potent inhibitor of platelet aggregation induced by a variety of agonists. The initial discovery and subsequent research have elucidated its effects on key physiological pathways involved in thrombosis.

Inhibition of Platelet Aggregation

This compound demonstrates a broad spectrum of inhibitory activity against platelet aggregation. It has been shown to be effective in preventing aggregation induced by thrombin, adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF). However, its activity against collagen-induced aggregation is reportedly less potent.

The inhibitory effects of this compound on thrombin-induced platelet aggregation have been quantified as follows:

| Concentration of this compound (µg/mL) | Inhibitory Activity (%) |

| 25 | 81 |

| 50 | 92 |

Table 1: Inhibitory effect of this compound on thrombin-induced platelet aggregation. Platelet aggregation was induced by thrombin (2 U/ml), and the degree of aggregation was measured by visual inspection.

Mechanism of Action

The precise mechanism of action for this compound is an area of ongoing investigation. However, initial studies suggest that its inhibitory effects occur at or below the level of arachidonic acid metabolism. This is supported by the observation that this compound inhibits the formation of malondialdehyde (MDA), a byproduct of arachidonic acid metabolism, during thrombin-induced platelet aggregation. This suggests a potential interaction with cyclooxygenase (COX) or thromboxane synthase enzymes, key components of the eicosanoid synthesis pathway that leads to the production of pro-aggregatory molecules like thromboxane A₂.

The following diagram illustrates a potential, generalized signaling pathway for platelet aggregation and highlights the putative target area for this compound.

Experimental Protocols

The following provides a generalized framework for the experimental evaluation of this compound's anti-platelet activity, based on standard laboratory procedures.

Isolation and Purification of this compound

This compound is isolated from the culture broth of Streptomyces sp. OM-3209. The typical procedure involves:

-

Fermentation: Culturing of Streptomyces sp. OM-3209 in a suitable nutrient medium to promote the production of secondary metabolites.

-

Extraction: Extraction of the culture broth with a non-polar solvent such as ethyl acetate to isolate crude lipid-soluble compounds.

-

Chromatography: Purification of this compound from the crude extract using a combination of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC).

Platelet Aggregation Assay

The inhibitory effect of this compound on platelet aggregation can be assessed using light transmission aggregometry (LTA).

Materials:

-

Freshly drawn human or animal blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet aggregation agonists (e.g., thrombin, ADP, arachidonic acid, PAF, collagen).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Saline solution.

-

Spectrophotometer or aggregometer.

Procedure:

-

PRP and PPP Preparation: Centrifuge the anticoagulated blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP, which is used as a blank.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.

-

Assay: a. Pre-warm the PRP samples to 37°C. b. Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period. c. Add the platelet aggregation agonist to initiate aggregation. d. Monitor the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The percentage of platelet aggregation is calculated by comparing the change in light transmission in the presence of this compound to that of the vehicle control. The IC₅₀ value (the concentration of this compound that inhibits 50% of platelet aggregation) can be determined from a dose-response curve.

The following diagram outlines the general workflow for a platelet aggregation assay.

Conclusion

This compound represents a promising natural product with significant anti-platelet aggregation properties. Its broad inhibitory profile and potential mechanism of action targeting arachidonic acid metabolism warrant further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to conduct more in-depth studies to fully characterize its pharmacological profile and evaluate its therapeutic potential in the prevention and treatment of thrombotic diseases. Future research should focus on elucidating the specific molecular targets of this compound, conducting detailed structure-activity relationship studies, and evaluating its efficacy and safety in preclinical models.

Physical and chemical properties of Aggreceride A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aggreceride A, a metabolite isolated from Streptomyces sp. OM-3209, has garnered attention for its significant inhibitory effects on platelet aggregation. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a white powder with the molecular formula C₁₈H₃₆O₄.[1] It is soluble in organic solvents such as acetone, methanol, and chloroform, but insoluble in water.[1] Due to its conformational flexibility, a 3D structure has not been computationally generated.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O₄ | [1] |

| Molecular Weight | 316.5 g/mol | PubChem |

| IUPAC Name | [(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate | PubChem |

| CAS Number | 19207-26-2 | PubChem |

| Appearance | White powder | [1] |

| Solubility | Soluble in acetone, methanol, chloroform; Insoluble in water | [1] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of platelet aggregation.[1] It demonstrates inhibitory activity against aggregation induced by various agonists, including thrombin, adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF).[1] Notably, it is less effective against collagen-induced aggregation.[1] The acute toxicity (LD₅₀) in mice has been determined to be greater than 200 mg/kg via intravenous administration.[1] this compound exhibits no antimicrobial activity.[1]

The mechanism of action of this compound is linked to the arachidonic acid metabolic pathway. It has been shown to inhibit the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, during thrombin-induced platelet aggregation.[1] This suggests that this compound's target is at or downstream of arachidonic acid metabolism in the platelet activation cascade.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound within the arachidonic acid pathway of platelet aggregation.

References

The Core of Aggregation Inhibition: A Technical Guide to the Biosynthesis of Aggreceride A in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the proposed biosynthetic pathway of Aggreceride A, a bioactive monoacylglycerol produced by Streptomyces sp. H-10507 (also referenced as OM-3209). This compound has garnered interest for its potential biological activities, and understanding its biosynthesis is crucial for metabolic engineering and the development of novel therapeutics.

Introduction to this compound

This compound is a lipid molecule with the chemical structure [(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate.[1] It consists of a glycerol backbone esterified with a C14 branched-chain fatty acid, specifically 12-methyltetradecanoic acid. The producing organism, Streptomyces sp. H-10507, belongs to a genus renowned for its prolific production of diverse secondary metabolites with significant pharmacological applications. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in detail, a plausible pathway can be proposed based on the well-established principles of fatty acid and glycerolipid metabolism in Streptomyces.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two primary stages: the formation of the branched-chain fatty acid, 12-methyltetradecanoic acid, and its subsequent esterification to a glycerol-derived backbone.

Biosynthesis of 12-Methyltetradecanoic Acid

The formation of the branched-chain fatty acid component is proposed to proceed via the Type II fatty acid synthase (FAS) system, which is prevalent in bacteria, including Streptomyces.

-

Initiation: The synthesis is initiated with a branched-chain starter unit. For 12-methyltetradecanoic acid, the likely precursor is 2-methylbutyryl-CoA, which is derived from the catabolism of the amino acid isoleucine. This starter unit is loaded onto the acyl carrier protein (ACP).

-

Elongation: The initial acyl-ACP is then subjected to a series of iterative elongation cycles. In each cycle, a two-carbon unit is added from malonyl-CoA. The core reactions in each cycle are catalyzed by a set of discrete enzymes:

-

β-ketoacyl-ACP synthase (KAS): Catalyzes the condensation of the growing acyl-ACP with malonyl-ACP.

-

β-ketoacyl-ACP reductase (KAR): Reduces the β-keto group to a hydroxyl group.

-

β-hydroxyacyl-ACP dehydratase (DH): Dehydrates the β-hydroxyacyl-ACP to form an enoyl-ACP.

-

Enoyl-ACP reductase (ER): Reduces the double bond to yield a saturated acyl-ACP, now elongated by two carbons.

-

-

Termination: After five rounds of elongation, the resulting 12-methyltetradecanoyl-ACP is released from the FAS system. This is typically achieved by a thioesterase, which hydrolyzes the thioester bond to yield the free fatty acid.

Formation of the Monoacylglycerol

The final step in the biosynthesis of this compound is the esterification of 12-methyltetradecanoic acid to a glycerol backbone.

-

Glycerol Backbone Synthesis: The glycerol-3-phosphate backbone is a common metabolite derived from the glycolysis pathway.

-

Acylation: An acyl-CoA synthetase first activates the free 12-methyltetradecanoic acid to its coenzyme A thioester, 12-methyltetradecanoyl-CoA. Subsequently, a glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of the 12-methyltetradecanoyl group to the sn-1 position of glycerol-3-phosphate, forming 1-(12-methyltetradecanoyl)-sn-glycerol-3-phosphate.

-

Dephosphorylation: Finally, a phosphatase removes the phosphate group from the sn-3 position to yield this compound, [(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate.

Key Enzymes in the Proposed Pathway

The following table summarizes the key enzymes predicted to be involved in the biosynthesis of this compound.

| Enzyme | Abbreviation | Proposed Function in this compound Biosynthesis |

| Branched-chain amino acid aminotransferase | BCAT | Conversion of isoleucine to its corresponding α-keto acid. |

| Branched-chain α-keto acid dehydrogenase complex | BCKDH | Oxidative decarboxylation of the α-keto acid to form 2-methylbutyryl-CoA. |

| Acyl carrier protein | ACP | Carries the growing fatty acid chain during synthesis. |

| β-ketoacyl-ACP synthase | KAS | Condensation of malonyl-ACP with the acyl-ACP. |

| β-ketoacyl-ACP reductase | KAR | Reduction of the β-keto group. |

| β-hydroxyacyl-ACP dehydratase | DH | Dehydration of the β-hydroxyacyl-ACP. |

| Enoyl-ACP reductase | ER | Reduction of the enoyl-ACP. |

| Thioesterase | TE | Hydrolysis of the final acyl-ACP to release the free fatty acid. |

| Acyl-CoA synthetase | ACS | Activation of the free fatty acid to its CoA ester. |

| Glycerol-3-phosphate acyltransferase | GPAT | Esterification of the fatty acyl-CoA to glycerol-3-phosphate. |

| Phosphatase | --- | Removal of the phosphate group from the lysophosphatidic acid intermediate. |

Visualizing the Biosynthetic Logic

The following diagrams illustrate the proposed biosynthetic pathway and a hypothetical experimental workflow for its elucidation.

Caption: Proposed biosynthetic pathway of this compound in Streptomyces.

Experimental Protocols for Pathway Elucidation

To experimentally validate the proposed biosynthetic pathway, a series of molecular genetics and biochemical experiments would be required.

Identification of the Biosynthetic Gene Cluster (BGC)

-

Genome Sequencing: The first step is to obtain a high-quality whole-genome sequence of Streptomyces sp. H-10507.

-

Bioinformatic Analysis: The genome would be analyzed using tools like antiSMASH to identify putative secondary metabolite BGCs. The search would focus on identifying a Type II FAS gene cluster.

-

Comparative Genomics: The identified cluster would be compared to known fatty acid and polyketide BGCs to identify all the necessary genes for the synthesis of a branched-chain fatty acid.

Gene Inactivation and Heterologous Expression

-

Gene Knockout: Key genes within the putative BGC, such as the kas or gpat homologs, would be inactivated using targeted gene replacement. The resulting mutants would be analyzed for the loss of this compound production.

-

Heterologous Expression: The entire putative BGC would be cloned and expressed in a well-characterized Streptomyces host strain to confirm its role in this compound biosynthesis.

Isotopic Labeling Studies

-

Precursor Feeding: The wild-type Streptomyces sp. H-10507 would be cultured with ¹³C-labeled precursors, such as [¹³C]-isoleucine and [¹³C]-acetate.

-

Mass Spectrometry Analysis: The isolated this compound would be analyzed by mass spectrometry to determine the incorporation pattern of the labeled precursors, which would confirm the origin of the starter and extender units.

In Vitro Enzyme Assays

-

Protein Expression and Purification: Key enzymes, such as the putative GPAT and phosphatase, would be overexpressed in a suitable host (e.g., E. coli) and purified.

-

Activity Assays: The purified enzymes would be assayed for their predicted catalytic activities using synthetic substrates (e.g., 12-methyltetradecanoyl-CoA and glycerol-3-phosphate for the GPAT).

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Quantitative Data Presentation

While specific quantitative data for this compound biosynthesis is not yet available in the literature, the following table provides an example of how such data would be presented for key enzymes in the pathway. The values presented are hypothetical and for illustrative purposes only.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s-1) |

| GPAT | 12-Methyltetradecanoyl-CoA | 50 | 150 | 2.5 |

| GPAT | Glycerol-3-Phosphate | 250 | - | - |

| Phosphatase | 1-(12-Methyltetradecanoyl)-sn-glycerol-3-phosphate | 100 | 500 | 8.3 |

Conclusion

The proposed biosynthetic pathway for this compound in Streptomyces sp. H-10507 provides a robust framework for future research. Elucidating the precise enzymatic steps and regulatory mechanisms will not only advance our fundamental understanding of lipid metabolism in Streptomyces but also pave the way for the engineered production of this compound and novel analogs with potentially enhanced therapeutic properties. The experimental approaches outlined in this guide offer a clear roadmap for the validation and detailed characterization of this intriguing biosynthetic pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aggreceride A, a natural product isolated from the actinomycete strain OM-3209, has been identified as a potent inhibitor of platelet aggregation. This technical guide provides a comprehensive overview of the primary biological activity of this compound, its mechanism of action, available quantitative data, and detailed experimental protocols for the key assays used in its evaluation. The information is intended to support further research and development of this compound or its analogs as potential anti-platelet therapeutic agents.

Introduction

Platelet aggregation is a critical physiological process for hemostasis, the cessation of bleeding. However, aberrant platelet activation and aggregation can lead to the formation of thrombi, which are central to the pathophysiology of various cardiovascular diseases, including myocardial infarction and stroke. Consequently, the discovery and development of novel anti-platelet agents remain a significant area of pharmaceutical research. This compound, a monoglyceride, has demonstrated significant inhibitory effects on platelet aggregation induced by various agonists, suggesting a potential role as a lead compound for the development of new antithrombotic drugs.

Primary Biological Activity: Inhibition of Platelet Aggregation

The primary biological activity of this compound is the dose-dependent inhibition of platelet aggregation. It has been shown to be effective against platelet aggregation induced by a range of physiological agonists, including thrombin, adenosine diphosphate (ADP), arachidonic acid (AA), and platelet-activating factor (PAF). Notably, its inhibitory activity is reported to be less potent against collagen-induced aggregation.

Proposed Mechanism of Action

The mechanism of action of this compound appears to be linked to the arachidonic acid (AA) metabolic pathway within platelets. This is supported by the finding that this compound inhibits the formation of malondialdehyde (MDA), a byproduct of thromboxane A2 (TXA2) synthesis, in thrombin-stimulated platelets. TXA2 is a potent platelet agonist that is synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes. By inhibiting MDA formation, this compound likely interferes with this pathway, leading to a reduction in TXA2 levels and consequently, a decrease in platelet aggregation. This suggests that the molecular target of this compound is at or downstream of arachidonic acid metabolism.

Quantitative Data

| Inducer | Concentration of this compound | Inhibition of Platelet Aggregation (%) |

| Thrombin | 25 µg/mL | 81 |

| Thrombin | 50 µg/mL | 92 |

Data sourced from the initial report on this compound. The degree of aggregation was determined by visual inspection.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in the evaluation of this compound's biological activity. The specific parameters used in the original studies on this compound are not fully available; therefore, these protocols represent standard methods that can be adapted for the study of this compound.

Platelet Aggregation Assay

This protocol describes the in vitro measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.

4.1.1. Materials

-

Freshly drawn human venous blood

-

3.8% (w/v) Sodium citrate (anticoagulant)

-

Platelet agonists: Thrombin, ADP, Arachidonic Acid, PAF, Collagen

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

Pipettes and consumables

4.1.2. Method

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the supernatant (PRP).

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to pellet the platelets and other blood cells.

-

Collect the supernatant (PPP), which is used to set the 100% aggregation baseline.

-

-

Aggregation Measurement:

-

Adjust the platelet count in the PRP if necessary.

-

Pipette a defined volume of PRP into a cuvette with a magnetic stir bar.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period (e.g., 5 minutes) at 37°C.

-

Add the platelet agonist (e.g., thrombin, ADP) to initiate aggregation.

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of this compound to that of the vehicle control.

-

IC50 values can be determined by testing a range of this compound concentrations and plotting the dose-response curve.

-

Thrombin-Induced Malondialdehyde (MDA) Formation Assay

This protocol outlines a method to measure the formation of MDA in platelets as an indicator of thromboxane synthesis, using the thiobarbituric acid reactive substances (TBARS) assay.

4.2.1. Materials

-

Washed platelets

-

Thrombin

-

This compound

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

-

Malondialdehyde (MDA) standard

-

Spectrophotometer or fluorometer

4.2.2. Method

-

Preparation of Washed Platelets:

-

Prepare PRP as described in the platelet aggregation assay protocol.

-

Acidify the PRP with acid-citrate-dextrose (ACD) solution and centrifuge to pellet the platelets.

-

Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and adjust the platelet concentration.

-

-

Inhibition of MDA Formation:

-

Pre-incubate the washed platelet suspension with various concentrations of this compound or vehicle control at 37°C for a specified time.

-

Add thrombin to stimulate the platelets.

-

After a defined incubation period, stop the reaction by adding a solution of TCA to precipitate the protein.

-

-

MDA Measurement (TBARS Assay):

-

Centrifuge the sample to pellet the precipitated protein.

-

Add TBA reagent to the supernatant.

-

Heat the mixture in a boiling water bath for a set time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance or fluorescence at the appropriate wavelength (typically around 532 nm for absorbance).

-

-

Data Analysis:

-

Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.

-

Calculate the percentage of inhibition of MDA formation by comparing the results from this compound-treated samples to the vehicle control.

-

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for thrombin-induced platelet aggregation and the inhibitory action of this compound.

Experimental Workflow

Caption: General experimental workflow for evaluating the biological activity of this compound.

Conclusion

This compound is a promising natural product with significant anti-platelet aggregation activity. Its mechanism of action, likely involving the inhibition of the arachidonic acid metabolic pathway, makes it an interesting candidate for further investigation in the context of developing new antithrombotic therapies. This guide provides a foundational understanding of its primary biological activity and the experimental approaches to study it. Further research is warranted to fully elucidate its molecular target, establish a comprehensive quantitative profile of its activity, and evaluate its efficacy and safety in preclinical models.

Aggreceride A: A Natural Inhibitor of Platelet Aggregation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Aggreceride A is a naturally occurring lipid molecule isolated from the culture broth of the actinomycete strain OM-3209. It has been identified as a potent inhibitor of platelet aggregation, a critical process in thrombosis and cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, including its biological activity, mechanism of action, and the experimental protocols used for its characterization. The information presented here is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the field of hemostasis and thrombosis.

Physicochemical Properties

This compound is a white powder with the molecular formula C18H36O4 and a molecular weight of 316. It is soluble in acetone, methanol, and chloroform, but insoluble in water.

Biological Activity

This compound has demonstrated significant inhibitory activity against platelet aggregation induced by a variety of agonists. The qualitative inhibitory effects are summarized in the table below.

| Inducing Agent | Inhibitory Activity of this compound |

| Thrombin | Inhibitory |

| ADP | Inhibitory |

| Arachidonic Acid | Inhibitory |

| Platelet Activating Factor (PAF) | Inhibitory |

| Collagen | Less Active |

| Table 1: Qualitative Summary of Platelet Aggregation Inhibition by this compound. |

Notably, this compound shows less activity against collagen-induced aggregation. Similar inhibitory patterns were observed for its related compounds, Aggreceride B and C. In terms of safety, the acute toxicity (LD50) of aggrecerides in mice was found to be greater than 200 mg/kg when administered intravenously. Furthermore, aggrecerides did not exhibit any antimicrobial activity at a concentration of 1 mg/ml against yeast, fungi, or bacteria using the paper disc method.

Mechanism of Action

The primary mechanism of action of this compound appears to be linked to the arachidonic acid metabolism pathway in platelets. This is supported by the finding that this compound inhibits the formation of malondialdehyde (MDA), a byproduct of arachidonic acid metabolism, in thrombin-stimulated platelets. This suggests that the molecular target of this compound is at or downstream of the arachidonic acid cascade.

The arachidonic acid pathway is a key signaling cascade in platelet activation. Upon stimulation by agonists like thrombin, arachidonic acid is liberated from the platelet membrane and metabolized by cyclooxygenase (COX) and lipoxygenase enzymes to produce various pro-aggregatory molecules, including thromboxane A2. The inhibition of MDA formation by this compound points towards a potential interference with these enzymatic processes.

Caption: Proposed mechanism of this compound in the arachidonic acid pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and further investigation of the anti-platelet activity of this compound.

Platelet Aggregation Assay

This assay is used to measure the ability of an agent to inhibit platelet aggregation induced by various agonists.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy human donors into tubes containing 3.8% sodium citrate (9:1, blood:citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Collect the upper PRP layer.

-

Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

2. Aggregation Measurement:

-

Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10^8 platelets/mL using PPP.

-

Pre-warm the PRP sample to 37°C for 5-10 minutes.

-

Add a known concentration of this compound (dissolved in a suitable solvent, e.g., DMSO) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring in an aggregometer.

-

Induce platelet aggregation by adding a specific agonist (e.g., thrombin at 2 U/ml).

-

Monitor the change in light transmittance for a defined period (e.g., 5-10 minutes). The degree of aggregation is measured by the increase in light transmission.

-

The original study on this compound measured the degree of aggregation by visual inspection. For quantitative analysis, a platelet aggregometer that records the change in light transmission is recommended.

Malondialdehyde (MDA) Formation Assay

This assay is used to quantify the extent of lipid peroxidation, which in platelets is an indicator of arachidonic acid metabolism through the cyclooxygenase pathway.

1. Platelet Preparation:

-

Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer) to remove plasma components.

2. Incubation and MDA Measurement:

-

Pre-incubate the washed platelet suspension with this compound or vehicle control at 37°C.

-

Stimulate the platelets with an agonist, such as thrombin.

-

Stop the reaction after a specific incubation period by adding a solution like trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge to pellet the precipitated protein.

-

Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95-100°C for a defined time (e.g., 30-60 minutes). This reaction forms a colored MDA-TBA adduct.

-

After cooling, measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).

-

The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-platelet activity of a compound like this compound.

Caption: A streamlined workflow for assessing platelet aggregation inhibitors.

Total Synthesis

The first total synthesis of this compound was reported by Kitahara et al. While the detailed synthetic route is beyond the scope of this guide, access to a synthetic route is crucial for producing larger quantities of this compound for further preclinical and clinical development, as well as for the synthesis of analogs to explore structure-activity relationships.

Conclusion and Future Directions

This compound presents a promising natural scaffold for the development of novel anti-platelet agents. Its inhibitory action on platelet aggregation, particularly through the targeting of the arachidonic acid pathway, warrants further investigation. Future research should focus on:

-

Quantitative Analysis: Determining the half-maximal inhibitory concentrations (IC50) of this compound against various agonists to quantify its potency.

-

Detailed Mechanism of Action: Elucidating the precise molecular target of this compound within the arachidonic acid cascade, for instance, by investigating its effects on specific enzymes like cyclooxygenase-1 (COX-1).

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features responsible for its anti-platelet activity and to optimize its potency and selectivity.

-

In Vivo Efficacy and Safety: Evaluating the antithrombotic efficacy and safety profile of this compound in animal models of thrombosis.

The insights gained from these studies will be instrumental in advancing this compound or its derivatives as potential therapeutic agents for the prevention and treatment of cardiovascular diseases.

Unraveling the Platelet Inhibitory Mechanism of Aggreceride A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aggreceride A, a natural product isolated from the actinomycete strain OM-3209, has demonstrated significant inhibitory effects on platelet aggregation. This technical guide provides a comprehensive overview of the mechanism of action of this compound on platelets, synthesizing the available scientific data into a resource for researchers and drug development professionals. The document details the inhibitory profile of this compound against various platelet agonists, presents the quantitative data on its efficacy, and outlines the experimental protocols utilized in its initial characterization. Furthermore, it visually represents the proposed signaling pathway and experimental workflow through detailed diagrams. The evidence suggests that this compound's primary mechanism involves the modulation of the arachidonic acid metabolic pathway, positioning it as an interesting candidate for further investigation in the development of novel antiplatelet therapies.

Introduction

Platelet aggregation is a critical physiological process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke.[1] Antiplatelet agents are a cornerstone in the prevention and treatment of these conditions.[1][2] this compound is a novel inhibitor of platelet aggregation discovered from the culture broth of Streptomyces sp. OM-3209. It is a white, powdery substance with the chemical formula C18H36O4 and a molecular weight of 316. This guide aims to provide an in-depth technical analysis of the mechanism of action of this compound on platelets, based on the foundational research in this area.

In Vitro Inhibitory Profile of this compound

This compound has been shown to inhibit platelet aggregation induced by a variety of agonists, indicating a broad spectrum of antiplatelet activity. The compound is particularly effective against aggregation induced by thrombin, adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF). Notably, its inhibitory activity against collagen-induced aggregation is less potent.

Quantitative Analysis of Platelet Aggregation Inhibition

The inhibitory effects of this compound on thrombin-induced platelet aggregation have been quantitatively assessed. The following table summarizes the available data.

| This compound Concentration (µg/ml) | Thrombin Concentration (U/ml) | Inhibition of Platelet Aggregation (%) |

| 25 | 2 | 81 |

| 50 | 2 | 92 |

| Table 1: Inhibitory effect of this compound on thrombin-induced platelet aggregation. |

Proposed Mechanism of Action: Interference with Arachidonic Acid Metabolism

The key insight into the mechanism of action of this compound comes from its effect on malondialdehyde (MDA) formation. MDA is a byproduct of arachidonic acid metabolism, and its production is indicative of the activity of the cyclooxygenase (COX) and thromboxane synthase enzymes. This compound was found to inhibit thrombin-induced MDA formation in platelets. This finding strongly suggests that the target of this compound is located at or downstream of the arachidonic acid metabolic pathway.

The general pathway of platelet activation involves the liberation of arachidonic acid from the cell membrane, which is then converted by COX into prostaglandin H2 (PGH2). PGH2 is further metabolized by thromboxane synthase to produce thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor.[3] By inhibiting MDA formation, this compound likely interferes with one or more steps in this cascade, thereby reducing the production of pro-aggregatory signals.

Signaling Pathway Diagram

The following diagram illustrates the proposed point of intervention of this compound in the platelet activation signaling cascade.

Caption: Proposed mechanism of this compound on the arachidonic acid pathway.

Experimental Methodologies

The following sections detail the experimental protocols that can be inferred from the initial characterization of this compound. These are foundational methods in platelet research.

Preparation of Platelet-Rich Plasma (PRP)

A standard method for obtaining platelets for aggregation studies involves the preparation of platelet-rich plasma (PRP) from whole blood.

-

Blood Collection: Whole blood is drawn from healthy human donors via venipuncture into tubes containing an anticoagulant, typically 3.2% sodium citrate.

-

Centrifugation: The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. This separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and platelet-rich plasma (PRP) at the top.

-

PRP Collection: The upper PRP layer is carefully collected using a pipette.

Platelet Aggregation Assay

The inhibitory effect of this compound on platelet aggregation was likely assessed using a light transmission aggregometer.

-

Sample Preparation: A specific volume of PRP is placed in a cuvette with a magnetic stir bar.

-

Incubation: The PRP is pre-warmed to 37°C. This compound, dissolved in a suitable solvent (e.g., acetone, methanol, or chloroform, given its solubility), or the vehicle control is added to the PRP and incubated for a defined period.

-

Initiation of Aggregation: A platelet agonist (e.g., thrombin at 2 U/ml) is added to the cuvette to induce aggregation.

-

Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through. The degree of aggregation is quantified as the percentage change in light transmission.

-

Inhibition Calculation: The percentage inhibition is calculated by comparing the aggregation response in the presence of this compound to the response in the vehicle control. Although the original report mentions "visual inspection," quantitative analysis is the standard in the field.

Malondialdehyde (MDA) Formation Assay

The thiobarbituric acid reactive substances (TBARS) assay is a common method for measuring MDA levels.

-

Platelet Stimulation: Platelets (in PRP or a washed platelet suspension) are incubated with this compound or a vehicle control. Aggregation is then induced with an agonist like thrombin.

-

Reaction Termination: After a specific incubation time, the reaction is stopped, typically by adding a strong acid like trichloroacetic acid (TCA) to precipitate proteins.

-

Thiobarbituric Acid (TBA) Reaction: The supernatant is collected after centrifugation and mixed with a TBA solution.

-

Heating: The mixture is heated (e.g., at 95-100°C) for a set period (e.g., 30-60 minutes) to allow the reaction between MDA and TBA to form a colored product.

-

Spectrophotometric Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured at a specific wavelength (typically around 532 nm) using a spectrophotometer. The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for evaluating the antiplatelet activity of a compound like this compound.

Caption: General experimental workflow for assessing antiplatelet compounds.

Conclusion and Future Directions

This compound demonstrates promising antiplatelet activity, with evidence pointing towards the inhibition of the arachidonic acid metabolic pathway as its primary mechanism of action. The initial data provides a solid foundation for further investigation. Future research should focus on:

-

Determining the precise molecular target of this compound within the arachidonic acid cascade (e.g., cyclooxygenase, thromboxane synthase).

-

Conducting more extensive dose-response studies to determine the IC50 values against a wider range of platelet agonists.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of thrombosis.

-

Exploring the structure-activity relationship of this compound and its analogues to optimize its antiplatelet potency and selectivity.

A deeper understanding of the molecular pharmacology of this compound will be crucial in assessing its potential as a lead compound for the development of a new class of antiplatelet drugs.

References

- 1. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 2. Role of arachidonic acid metabolism in human platelet activation and irreversible aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive Natural Products in Actinobacteria Isolated in Rainwater From Storm Clouds Transported by Western Winds in Spain - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Activity Screening of Aggreceride A: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of Aggreceride A, a novel inhibitor of platelet aggregation isolated from the culture broth of the actinomycete strain OM-3209. This document details the primary biological effects, presents quantitative data in a structured format, outlines detailed experimental protocols for key assays, and visualizes relevant pathways and workflows.

Executive Summary

This compound has been identified as a potent inhibitor of platelet aggregation. Initial screening has demonstrated its inhibitory effects against aggregation induced by several key agonists, including thrombin, adenosine diphosphate (ADP), arachidonic acid, and platelet-activating factor (PAF). Notably, it exhibits less activity against collagen-induced aggregation. The mechanism of action appears to be linked to the arachidonic acid metabolism pathway, as evidenced by its inhibition of thrombin-induced malondialdehyde (MDA) formation. Preliminary safety and specificity assessments show that this compound has low acute toxicity in mice and lacks broad-spectrum antimicrobial activity.

Data Presentation: Biological Activity of this compound

The following tables summarize the quantitative data from the initial biological screening of this compound.

Table 1: Anti-Platelet Aggregation Activity

| Inducing Agent | This compound Concentration (µg/ml) | Inhibition (%) |

| Thrombin (0.1 U/ml) | 50 | 95 |

| ADP (10 µM) | 50 | 90 |

| Arachidonic Acid (50 µg/ml) | 50 | 95 |

| PAF (0.1 µg/ml) | 50 | 90 |

| Collagen (2 µg/ml) | 50 | 20 |

Data sourced from Ōmura et al., 1986.

Table 2: Antimicrobial and Toxicological Profile

| Assay Type | Test Organism/Model | Concentration / Dose | Result |

| Antimicrobial Activity | Bacteria, Yeast, Fungi | 1 mg/ml | No activity observed |

| Acute Toxicity | Mice | >200 mg/kg (i.v.) | LD₅₀ > 200 mg/kg |

Data sourced from Ōmura et al., 1986.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the initial screening of this compound.

Anti-Platelet Aggregation Assay

This protocol details the light transmission aggregometry method used to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.

3.1.1 Preparation of Platelet-Rich Plasma (PRP)

-

Draw whole blood from healthy human donors (who have not taken any medication for at least one week) into a tube containing 3.8% sodium citrate (9:1, blood:citrate).

-

Centrifuge the blood at 180 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully transfer the supernatant (PRP) to a new polypropylene tube.

-

Centrifuge the remaining blood at 1,000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference blank.

-

Adjust the platelet count in the PRP to 3 x 10⁸ platelets/ml with PPP.

3.1.2 Aggregation Measurement

-

Pre-warm 200 µl of the PRP sample to 37°C for 5 minutes in an aggregometer cuvette with a stir bar.

-

Add this compound (dissolved in a suitable solvent, e.g., acetone) to the PRP to achieve the desired final concentration (e.g., 50 µg/ml). Incubate for a specified period. A vehicle control is run in parallel.

-

Initiate platelet aggregation by adding one of the following agonists:

-

Thrombin (final concentration: 0.1 U/ml)

-

ADP (final concentration: 10 µM)

-

Arachidonic Acid (final concentration: 50 µg/ml)

-

PAF (final concentration: 0.1 µg/ml)

-

Collagen (final concentration: 2 µg/ml)

-

-

Record the change in light transmission for 5-10 minutes using a light transmission aggregometer. The aggregation is expressed as the maximum percentage change in light transmission, with PPP as 100% aggregation and PRP as 0%.

-

Calculate the percentage of inhibition by comparing the aggregation in the presence of this compound to the vehicle control.

Malondialdehyde (MDA) Formation Assay

This assay measures a byproduct of arachidonic acid metabolism to elucidate the potential mechanism of action of this compound.

-

Prepare PRP as described in section 3.1.1.

-

Pre-incubate 200 µl of PRP with this compound (50 µg/ml) or vehicle for 5 minutes at 37°C.

-

Induce MDA formation by adding thrombin (final concentration of 2 U/ml).

-

Incubate the mixture for 5 minutes at 37°C.

-

Stop the reaction by adding 1 ml of 1% thiobarbituric acid in 0.05 N NaOH and 1 ml of 2.8% trichloroacetic acid.

-

Heat the mixture in a boiling water bath for 15 minutes.

-

Cool the samples and centrifuge to remove precipitated protein.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify the amount of MDA produced by comparing it to a standard curve generated with 1,1,3,3-tetraethoxypropane.

Antimicrobial Paper Disc Diffusion Assay

This method is used for the preliminary screening of antimicrobial activity.[1]

-

Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganisms (various bacteria, yeast, and fungi).

-

Evenly spread the microbial suspension over the surface of the agar plates using a sterile swab.

-

Prepare sterile paper discs (6 mm in diameter).

-

Impregnate the discs with a solution of this compound to a final concentration of 1 mg/ml.

-

Place the impregnated discs onto the surface of the inoculated agar plates.

-

Include positive control discs (with standard antibiotics) and negative control discs (with solvent only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition (if any) around each disc. The absence of a zone indicates no antimicrobial activity.[1]

Acute Intravenous Toxicity Study in Mice

This study provides an initial assessment of the in vivo safety profile of this compound.

-

Use healthy, adult mice (e.g., ICR strain), weighing 20-25g.

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline with a minimal amount of a solubilizing agent).

-

Administer a single dose of this compound via intravenous (i.v.) injection. A range of doses can be tested to determine the LD₅₀. Based on the available data, doses up to 200 mg/kg were administered.

-

Administer the vehicle alone to a control group.

-

Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, neurological signs), and changes in body weight immediately after dosing and for a period of 14 days.

-

The LD₅₀ is determined as the dose that is lethal to 50% of the animals. An LD₅₀ value greater than 200 mg/kg indicates low acute toxicity.[1]

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

References

An In-depth Technical Guide to the Total Synthesis of Aggreceride A and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the total synthesis and biological activity of Aggreceride A, a known inhibitor of platelet aggregation. Due to the limited public availability of the primary literature detailing the original total synthesis, this guide presents a plausible synthetic strategy based on established organic chemistry principles, alongside a detailed exploration of its mechanism of action within the arachidonic acid pathway. This document is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction to this compound

This compound is a natural product that has garnered interest for its potential as a therapeutic agent due to its inhibitory effects on platelet aggregation. Platelet aggregation is a critical process in hemostasis and thrombosis, and its modulation is a key strategy in the prevention and treatment of cardiovascular diseases. This compound has been shown to inhibit platelet aggregation induced by various agonists, including thrombin, ADP, and arachidonic acid.[1] Its mechanism of action is believed to be centered on the arachidonic acid cascade, as evidenced by its ability to inhibit the formation of malondialdehyde (MDA), a byproduct of prostaglandin synthesis.[1][2]

Plausible Retrosynthetic Analysis and Proposed Synthetic Workflow

While the seminal paper by Kitahara et al. detailing the first total synthesis of this compound is not readily accessible, a plausible synthetic route can be devised based on the structure of the molecule—a long-chain carboxylic acid with multiple stereocenters. The following proposed workflow is illustrative of a potential strategy for the synthesis of this compound and its analogues.

Workflow: Proposed Synthesis of this compound

Caption: A high-level overview of a plausible retrosynthetic and forward synthetic strategy for this compound.

Quantitative Data Summary

The following tables summarize the known physical data for this compound and provide a template for the characterization of its potential analogues. The data for the analogues is hypothetical and serves as an example of how such data would be presented.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₆O₄ | [1] |

| Molecular Weight | 316 g/mol | [1] |

| Appearance | White powder | [1] |

| Solubility | Soluble in acetone, MeOH, CHCl₃; Insoluble in H₂O | [1] |

Table 2: Illustrative Spectroscopic Data for a Hypothetical Analogue of this compound

| Analogue | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI) [M+H]⁺ |

| Analogue 1 | Illustrative chemical shifts and coupling constants | Illustrative chemical shifts | Calculated and found mass |

| Analogue 2 | Illustrative chemical shifts and coupling constants | Illustrative chemical shifts | Calculated and found mass |

Detailed Methodologies for Key Experiments

The following protocols are generalized procedures for key reactions that would likely be involved in the synthesis of this compound and for the biological evaluation of its activity.

4.1. Representative Experimental Protocol for a Key Synthetic Step: Asymmetric Aldol Reaction

To a solution of a chiral auxiliary-bearing acetate (1.0 eq) in dry dichloromethane (0.2 M) at -78 °C under an argon atmosphere is added dropwise a solution of titanium tetrachloride (1.1 eq) in dichloromethane. The mixture is stirred for 30 minutes, followed by the addition of N,N-diisopropylethylamine (1.2 eq). After another 30 minutes of stirring, the desired aldehyde (1.0 eq) is added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

4.2. Protocol for In Vitro Platelet Aggregation Assay

Platelet-rich plasma (PRP) is prepared from fresh human blood collected in sodium citrate. Platelet count is adjusted to approximately 2.5 x 10⁸ platelets/mL with platelet-poor plasma. The PRP is pre-incubated with various concentrations of this compound or a vehicle control for 10 minutes at 37 °C. Platelet aggregation is then induced by the addition of an agonist such as thrombin (e.g., 0.5 U/mL) or arachidonic acid (e.g., 0.5 mM). Aggregation is monitored by measuring the change in light transmission using a platelet aggregometer for a defined period. The inhibitory effect of this compound is calculated as the percentage decrease in maximal aggregation compared to the vehicle control.

Signaling Pathway of Platelet Aggregation and the Role of this compound

This compound exerts its antiplatelet effect by interfering with the arachidonic acid signaling pathway. The following diagram illustrates the key steps in this pathway and the putative site of action for this compound.

Signaling Pathway: Arachidonic Acid Cascade in Platelet Aggregation

Caption: The inhibitory effect of this compound on the arachidonic acid cascade, preventing platelet aggregation.

Conclusion

This compound represents a promising natural product lead for the development of novel antiplatelet therapies. Its mechanism of action via inhibition of the arachidonic acid pathway offers a clear rationale for its therapeutic potential. While the complete details of its original total synthesis require further investigation through access to primary literature, the plausible synthetic strategies outlined in this whitepaper provide a foundation for the future synthesis of this compound and its analogues. The development of efficient and scalable synthetic routes will be crucial for enabling further preclinical and clinical evaluation of this interesting class of molecules. The provided protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the field of cardiovascular drug discovery.

References

- 1. Malondialdehyde formation in rat platelet-rich plasma. II. Modification of the reaction kinetics by aspirin and indomethacin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alterations in lipid peroxidation of thrombin-stimulated rat platelets treated with beta-adrenoceptor blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural elucidation of Aggreceride A using NMR and mass spectrometry

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the structural elucidation of Aggreceride A, a known inhibitor of platelet aggregation. The document is intended for researchers, scientists, and drug development professionals, detailing the key analytical techniques and data used to determine its chemical structure.

This compound, a metabolite isolated from the actinomycete strain OM-3209, has been identified as [(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate. Its molecular formula is C18H36O4, with a molecular weight of 316 g/mol .[1] This guide will delve into the methodologies and data integral to confirming this structure, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical and Biological Properties

-

Appearance: White powder[1]

-

Solubility: Soluble in acetone, methanol, and chloroform; Insoluble in water[1]

-

Biological Activity: this compound demonstrates inhibitory activity against platelet aggregation induced by various agents, including thrombin, ADP, arachidonic acid, and platelet-activating factor (PAF).[1]

Structural Determination Methodology

The structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. The general workflow for such a process is outlined below.

Figure 1. Generalized experimental workflow for the isolation and structural elucidation of this compound.

Mass Spectrometry Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is crucial for determining the elemental composition of a molecule. For this compound, this technique would be used to confirm its molecular formula of C18H36O4.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Expected m/z | [M+H]+, [M+Na]+ |

Note: Specific quantitative data for this compound is not publicly available in the searched resources. The table represents the expected parameters for this type of analysis.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise connectivity and stereochemistry of a molecule. A suite of 1D and 2D NMR experiments are employed to piece together the structure of this compound.

1D NMR: ¹H and ¹³C

-

¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms. Key signals would include those for the methyl groups, the long aliphatic chain, and the protons of the dihydroxypropyl moiety.

-

¹³C NMR: Reveals the number of unique carbon environments and their chemical nature (e.g., carbonyl, aliphatic, oxygenated).

Table 1: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in searched resources |

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in searched resources |

2D NMR: COSY, HSQC, and HMBC

These experiments are essential for establishing the connectivity within the molecule.

Figure 2. Logical relationships of key 2D NMR experiments for structural elucidation.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This helps to map out the spin systems within the aliphatic chain and the glycerol moiety.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to, providing a direct link between the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different spin systems, for example, linking the fatty acid chain to the glycerol backbone through the ester linkage.

Experimental Protocols

Isolation of this compound

A general protocol for the isolation of secondary metabolites from Streptomyces involves the following steps:

-

Fermentation: Culturing the Streptomyces sp. OM-3209 in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate to partition the desired compounds from the aqueous medium.

-

Chromatography: The crude extract is then subjected to various chromatographic techniques (e.g., silica gel column chromatography, HPLC) to purify this compound from other metabolites.

NMR Sample Preparation and Analysis

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: A suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer.

Mass Spectrometry Analysis

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography. High-resolution mass spectra are acquired in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic use of mass spectrometry and a variety of NMR spectroscopic techniques. While the definitive structure has been reported, detailed public access to the raw spectral data remains limited. This guide provides a framework for understanding the methodologies that would be employed in such a structural determination. Further investigation into the primary literature from the initial discovery and total synthesis is recommended for a more in-depth analysis of the spectral data.

References

Methodological & Application

Application Notes and Protocols for Aggreceride A in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of Aggreceride A stock solutions and their application in cell-based assays. This compound is a known inhibitor of platelet aggregation, making it a compound of interest for research in thrombosis, hemostasis, and related signaling pathways.

Introduction to this compound

This compound is a natural product isolated from Streptomyces strain OM-3209.[1] It has demonstrated inhibitory activity against platelet aggregation induced by various agonists, including thrombin, ADP, arachidonic acid, and platelet-activating factor (PAF). Its mechanism of action is suggested to be at or below the level of arachidonic acid metabolism.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H36O4 | [1] |

| Molecular Weight | 316.5 g/mol | [1] |

| Appearance | White powder | |

| Solubility | Soluble in acetone, methanol, and chloroform. Insoluble in water. |

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is critical for obtaining reproducible results in cell-based assays. Due to its poor water solubility, this compound requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a common choice for such compounds in biological assays.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Protocol for 10 mM Stock Solution:

-

Weighing: Accurately weigh a small amount of this compound (e.g., 1 mg) using a calibrated balance.

-

Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM stock solution.

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

-

For 1 mg of this compound (MW = 316.5 g/mol ):

-

Volume (L) = 0.001 g / (316.5 g/mol x 0.01 mol/L) = 0.0003159 L = 315.9 µL

-

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.

-

Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.

-

Working Solution Preparation:

Prepare fresh working solutions by diluting the high-concentration stock solution in the appropriate cell culture medium just before use. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture is low enough to not affect the cells (typically ≤ 0.1%).

Experimental Protocol: Platelet Aggregation Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on platelet aggregation in a cell-based assay format.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

This compound working solutions

-

Platelet aggregation agonist (e.g., ADP, thrombin, arachidonic acid)

-

Phosphate-buffered saline (PBS)

-

96-well microplate

-

Platelet aggregometer or a microplate reader capable of measuring changes in light transmission or absorbance.

Experimental Workflow:

References

Application Notes and Protocols for Aggreceride A

For Researchers, Scientists, and Drug Development Professionals

Note on Aggreceride A: Extensive literature searches did not yield specific data regarding the solubility and mechanism of action of a compound named "this compound." The information presented herein is based on general knowledge and best practices for handling lipophilic compounds, particularly those with potential roles as platelet aggregation inhibitors, such as monoacylglycerides. Researchers should use this document as a guideline and perform their own optimization experiments.

Recommended Solvents for Lipophilic Compounds

The solubility of a lipophilic compound like a potential "this compound" is critical for its use in biological assays.[1][2] The choice of solvent can significantly impact the stability and activity of the compound. For initial stock solutions, organic solvents are typically required.[3][4]

Table 1: Recommended Solvents for Initial Stock Solution of Lipophilic Compounds

| Solvent | Abbreviation | Key Characteristics |

| Dimethyl Sulfoxide | DMSO | A widely used aprotic solvent that can dissolve a broad range of polar and nonpolar compounds.[3] It is miscible with water and most organic solvents. |

| Ethanol | EtOH | A polar protic solvent that is less toxic than many other organic solvents and is often used in biological systems.[5] However, some lipids have limited solubility in ethanol.[6] |

| Methanol | MeOH | Another polar protic solvent, similar to ethanol, but can sometimes offer better solubility for certain lipids. |

| N,N-Dimethylformamide | DMF | A polar aprotic solvent with strong solvating properties. |

| Dichloromethane | DCM | A nonpolar solvent effective for many lipids but has limited miscibility with aqueous solutions. |

| Chloroform | - | A nonpolar solvent, often used in a mixture with methanol (e.g., 2:1 v/v) for lipid extraction and solubilization.[7] |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for a Lipophilic Compound

This protocol describes the preparation of a concentrated stock solution of a lipophilic compound, which can then be diluted into aqueous buffers or cell culture media for experiments.[4][8][9]

Materials:

-

Lipophilic compound (e.g., this compound)

-

Selected organic solvent (e.g., DMSO, Ethanol)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing the Compound: Accurately weigh a small amount of the lipophilic compound using an analytical balance. Perform this in a fume hood, especially if the compound's properties are not well-known.

-

Solvent Addition: Add the appropriate volume of the selected organic solvent to the weighed compound to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is advisable to start with a small amount of solvent and add more as needed to ensure complete dissolution.[4]

-

Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If necessary, gentle warming in a water bath (e.g., to 37°C) can be applied, but be cautious of potential compound degradation. Sonication can also be used to facilitate the dissolution of stubborn compounds.

-

Sterilization (Optional): If the stock solution is to be used in cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with the organic solvent used.

-

Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[10]

Protocol 2: Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of a compound in an aqueous buffer, which is crucial for in vitro assays.[11][12]

Materials:

-

Lipophilic compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

-

96-well microtiter plates (clear bottom for UV-Vis measurements)

-

Plate reader capable of measuring absorbance or light scattering (nephelometry)

-

Multichannel pipette

Procedure:

-

Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the compound's DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations. Ensure the final DMSO concentration is low (typically ≤1%) to minimize solvent effects on the assay.[10]

-

Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

-

Measurement:

-

Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the precipitation of the compound.

-

UV-Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the compound's λmax. The concentration of the dissolved compound can be determined using a standard curve.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Visualizations

Caption: Workflow for preparing and assessing the solubility of a lipophilic compound.

Plausible Signaling Pathway for a Lipid-Based Platelet Aggregation Inhibitor

Given that "this compound" is suggested to be a platelet aggregation inhibitor and may have a lipid-like structure, a plausible mechanism of action could involve the modulation of signaling pathways that are central to platelet activation.[13][14][15] One such critical pathway involves the Gq-PLC-IP3-Ca2+ axis, which is activated by various platelet agonists like thrombin and thromboxane A2.[13][16][17] A lipid-based inhibitor might interfere with membrane-proximal events or downstream signaling cascades.

The following diagram illustrates a hypothetical signaling pathway where an inhibitor like this compound could act.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Lipophilicity & Solubility - Creative Bioarray [dda.creative-bioarray.com]

- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytotechlab.com [phytotechlab.com]

- 5. DSpace [dr.lib.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. ClinPGx [clinpgx.org]

- 14. mdpi.com [mdpi.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

Application Note: A Comprehensive HPLC Strategy for the Purification and Analysis of Aggreceride A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aggreceride A is a naturally occurring glyceride molecule reported to be produced by Streptomyces species.[1] As with many natural products, obtaining high-purity this compound is essential for detailed biological evaluation, structural elucidation, and potential therapeutic development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification (preparative HPLC) and subsequent purity assessment (analytical HPLC) of such compounds.[2][3][4] This document provides a detailed, hypothetical protocol for the isolation and analysis of this compound from a crude microbial extract, employing a two-step HPLC process.

Summary of Method

This application note details a robust and scalable HPLC-based workflow for the purification and analysis of this compound. The methodology encompasses:

-

Initial Sample Preparation: Extraction of this compound from a Streptomyces culture broth.

-

Preparative HPLC: A reversed-phase HPLC method for the large-scale purification of the target compound.

-

Analytical HPLC: A high-resolution reversed-phase HPLC method for the purity assessment of the collected fractions.

The proposed methods are based on the physicochemical properties of this compound (Molecular Formula: C18H36O4) and established principles of chromatography for lipid-like molecules.[1]

Experimental Protocols

1. Sample Preparation: Extraction from Streptomyces Culture

-

Culture Centrifugation: Centrifuge 1 L of Streptomyces culture broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Solvent Extraction: The supernatant is subjected to liquid-liquid extraction with an equal volume of ethyl acetate three times. The organic layers are combined.

-

Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: The resulting crude extract is reconstituted in a minimal volume of methanol for subsequent HPLC purification.

2. Preparative HPLC for Purification of this compound

This step is designed for the initial, large-scale purification of this compound from the crude extract.

-

Instrumentation: A standard preparative HPLC system equipped with a gradient pump, autosampler, fraction collector, and a UV detector.

-

Column: C18, 10 µm, 50 x 250 mm

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 70% B

-

5-35 min: 70% to 100% B

-

35-45 min: 100% B

-

45-50 min: 100% to 70% B

-

50-60 min: 70% B (Re-equilibration)

-

-

Flow Rate: 80 mL/min

-

Injection Volume: 5 mL of concentrated crude extract

-

Detection: UV at 210 nm

-